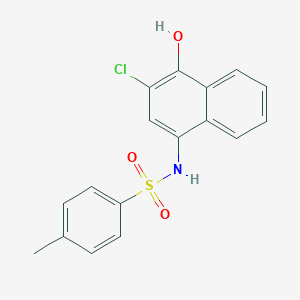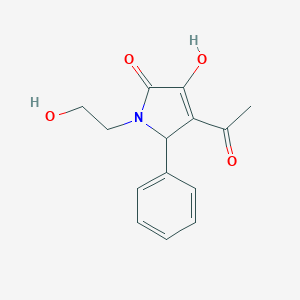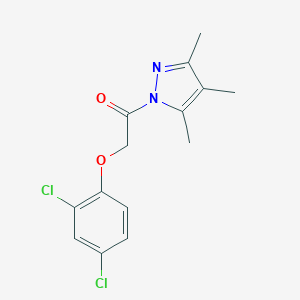
N-(3-chloro-4-hydroxy-1-naphthyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-hydroxy-1-naphthyl)-4-methylbenzenesulfonamide, commonly known as CHS-828, is a chemical compound with potential anti-tumor properties. It was first synthesized in the 1990s and has since been the focus of extensive scientific research.
Mecanismo De Acción
The exact mechanism of action of CHS-828 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, CHS-828 has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). CHS-828 has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CHS-828 in lab experiments is its potential as an anti-cancer drug. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is that CHS-828 is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CHS-828. One area of interest is the development of more water-soluble analogs of CHS-828 that can be more easily administered in experimental settings. Another area of interest is the study of CHS-828 in combination with other anti-cancer drugs to determine if it has synergistic effects. Finally, there is potential for the development of CHS-828 as a therapeutic agent for the treatment of various types of cancer.
Conclusion
CHS-828 is a chemical compound with potential anti-tumor properties that has been the subject of extensive scientific research. Its mechanism of action is not fully understood, but it is believed to work by inhibiting enzymes involved in DNA synthesis and repair. CHS-828 has been shown to have other biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While there are limitations to its use in lab experiments, there are several potential future directions for research on CHS-828, including the development of more water-soluble analogs and the study of its synergistic effects with other anti-cancer drugs.
Métodos De Síntesis
The synthesis of CHS-828 involves a multi-step process that starts with the reaction of 3-chloro-4-hydroxy-1-naphthoic acid with thionyl chloride to form 3-chloro-4-chlorosulfonyl-1-naphthol. This intermediate is then reacted with 4-methylbenzenesulfonamide to produce CHS-828.
Aplicaciones Científicas De Investigación
CHS-828 has been the subject of extensive scientific research due to its potential anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, prostate cancer, and breast cancer. CHS-828 has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Propiedades
Fórmula molecular |
C17H14ClNO3S |
|---|---|
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-6-8-12(9-7-11)23(21,22)19-16-10-15(18)17(20)14-5-3-2-4-13(14)16/h2-10,19-20H,1H3 |
Clave InChI |
QXIAEQPEFYAFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)




![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)





